molecular formula C14H11FO2 B1440538 3-(4-Fluoro-3-methylphenyl)benzoic acid CAS No. 885964-26-1

3-(4-Fluoro-3-methylphenyl)benzoic acid

Cat. No.: B1440538
CAS No.: 885964-26-1
M. Wt: 230.23 g/mol
InChI Key: DMRIFZLXTUSOJE-UHFFFAOYSA-N
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Description

3-(4-Fluoro-3-methylphenyl)benzoic acid is an organic compound with the molecular formula C14H11FO2 It is a derivative of benzoic acid, where the phenyl ring is substituted with a fluoro and a methyl group

Scientific Research Applications

3-(4-Fluoro-3-methylphenyl)benzoic acid has several applications in scientific research:

Safety and Hazards

The safety data sheet for “3-(4-Fluoro-3-methylphenyl)benzoic acid” indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It may cause skin irritation, serious eye irritation, and respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-3-methylphenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents, catalysts, and solvents is optimized to ensure high yield and purity of the final product. Continuous flow processes may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-3-methylphenyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or alkoxides.

    Esterification: Typically involves alcohols and an acid catalyst like sulfuric acid.

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Fluoro-3-methylphenyl)benzoic acid is unique due to the specific positioning of the fluoro and methyl groups on the phenyl ring. This configuration imparts distinct chemical properties and reactivity compared to other similar compounds. Its unique structure makes it valuable in various synthetic and research applications .

Properties

IUPAC Name

3-(4-fluoro-3-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-9-7-11(5-6-13(9)15)10-3-2-4-12(8-10)14(16)17/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMRIFZLXTUSOJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=CC=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40680143
Record name 4'-Fluoro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885964-26-1
Record name 4'-Fluoro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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